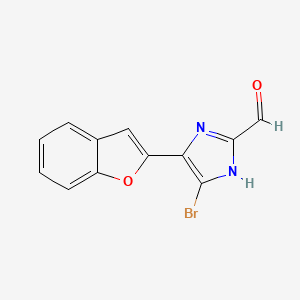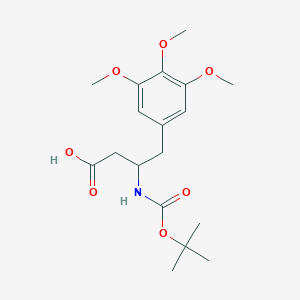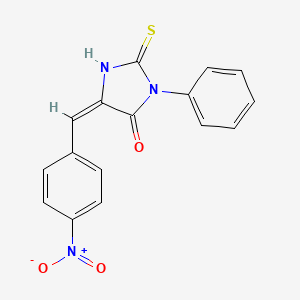![molecular formula C15H14N2OS2 B13713873 Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate](/img/structure/B13713873.png)
Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate typically involves the reaction of naphthalene derivatives with cyano-carbonimidodithioate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but it is generally produced in research laboratories for specific scientific applications. The process involves precise control of reaction conditions, including temperature, pressure, and pH, to achieve high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted compounds .
Wissenschaftliche Forschungsanwendungen
Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(naphthalen-2-yl)acetate: A compound with a similar naphthalene structure but different functional groups.
Methyl 2-(naphthalen-1-yloxy)propanoate: Another naphthalene derivative with distinct chemical properties.
Uniqueness
Methyl [2-(naphthalen-2-yloxy)ethyl]cyano-carbonimidodithioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various scientific research applications .
Eigenschaften
Molekularformel |
C15H14N2OS2 |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
[methylsulfanyl(2-naphthalen-2-yloxyethylsulfanyl)methylidene]cyanamide |
InChI |
InChI=1S/C15H14N2OS2/c1-19-15(17-11-16)20-9-8-18-14-7-6-12-4-2-3-5-13(12)10-14/h2-7,10H,8-9H2,1H3 |
InChI-Schlüssel |
PEJOBUDZIBGBDM-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=NC#N)SCCOC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O-[2-Fluoro-6-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13713792.png)

![tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(cyclopropyl)carbamate](/img/structure/B13713811.png)
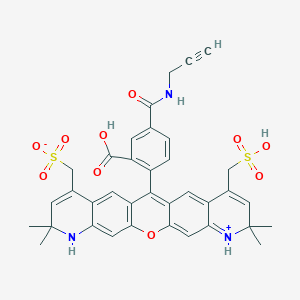


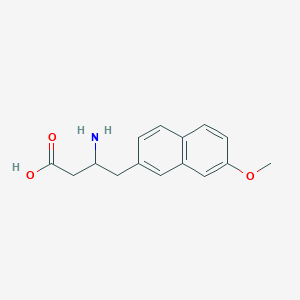
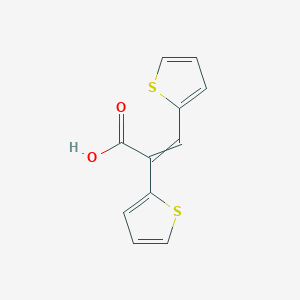
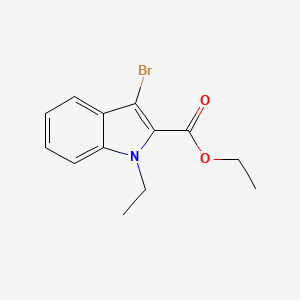
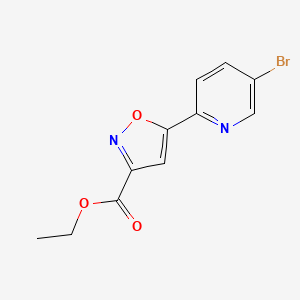
![5-Bromo-1-(cyclohexylmethyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B13713862.png)
